molecular formula C21H24N6O7 B13458046 3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione

3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione

Cat. No.: B13458046
M. Wt: 472.5 g/mol
InChI Key: OSFMQONBLUTJBQ-UHFFFAOYSA-N
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Description

The compound 3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes azidoethoxy groups, which are known for their reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine , which is then reacted with other intermediates to form the final product .

The reaction conditions typically involve the use of solvents such as water, DMSO, DMF, or DCM, and the pH is adjusted to around 8 using 1M NaHCO3. The reaction is carried out at room temperature and stirred overnight to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Purification steps such as ultrafiltration or size-exclusion chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups.

    Reduction: The azido groups can be reduced to amines.

    Substitution: The azido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido groups results in nitro derivatives, while reduction yields amine derivatives .

Scientific Research Applications

3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The azido groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also participate in click chemistry reactions, facilitating the formation of bioconjugates .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-azidoethoxy)ethoxy]ethanamine
  • Azido-dPEG 4-acid
  • Azido-dPEG 4-TFP ester

Uniqueness

Compared to similar compounds, 3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione stands out due to its complex structure, which includes both azido and piperidine-dione moieties.

Properties

Molecular Formula

C21H24N6O7

Molecular Weight

472.5 g/mol

IUPAC Name

3-[3-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C21H24N6O7/c22-26-23-6-7-32-8-9-33-10-11-34-15-3-1-2-14(12-15)24-16-13-19(29)27(21(16)31)17-4-5-18(28)25-20(17)30/h1-3,12-13,17,24H,4-11H2,(H,25,28,30)

InChI Key

OSFMQONBLUTJBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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